REACTION_CXSMILES
|
Cl[C:2]1[C:7]([F:8])=[CH:6][N:5]=[C:4]2[N:9]([Si](C(C)C)(C(C)C)C(C)C)[CH:10]=[CH:11][C:3]=12.[I-:22].[Na+].[C:24](Cl)(=[O:26])[CH3:25]>C(#N)C>[C:24]([N:9]1[C:4]2=[N:5][CH:6]=[C:7]([F:8])[C:2]([I:22])=[C:3]2[CH:11]=[CH:10]1)(=[O:26])[CH3:25] |f:1.2|
|
Name
|
|
Quantity
|
3.06 mmol
|
Type
|
reactant
|
Smiles
|
ClC1=C2C(=NC=C1F)N(C=C2)[Si](C(C)C)(C(C)C)C(C)C
|
Name
|
|
Quantity
|
4.9 mmol
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
6.43 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction tube was sealed
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
the resultant precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with a minimal amount of cold acetonitrile
|
Type
|
CUSTOM
|
Details
|
Drying under high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1C=CC=2C1=NC=C(C2I)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |